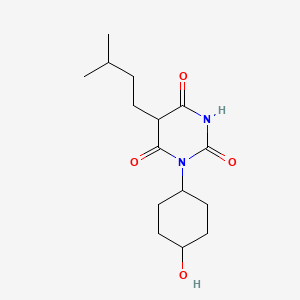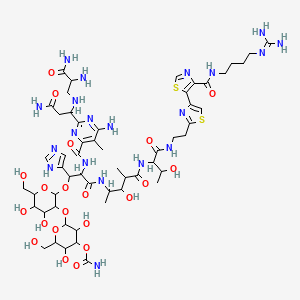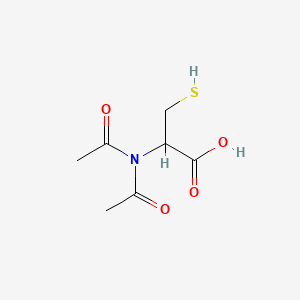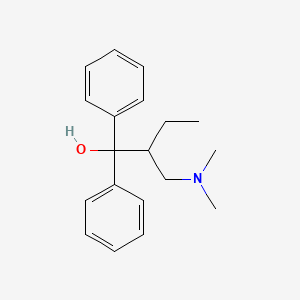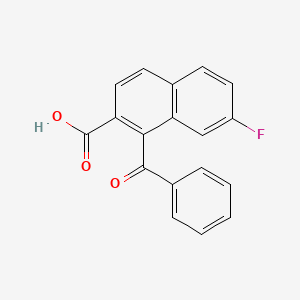
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a benzoyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- typically involves the introduction of a benzoyl group and a fluorine atom to the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic ring.
Reduction: Reduction reactions can be used to remove the benzoyl group or to reduce the carboxylic acid to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Reduced products such as naphthalenemethanol or naphthalenecarboxaldehyde.
Substitution: Substituted naphthalene derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- involves its interaction with specific molecular targets. The benzoyl group and fluorine atom can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylicacid, 1-benzoyl-: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Naphthalenecarboxylicacid, 1-fluoro-: Lacks the benzoyl group, affecting its chemical properties and applications.
1-Naphthalenecarboxylicacid, 2-benzoyl-7-fluoro-: Positional isomer with different substitution pattern on the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- is unique due to the presence of both the benzoyl group and the fluorine atom, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3799-82-4 |
|---|---|
Molekularformel |
C18H11FO3 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1-benzoyl-7-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H11FO3/c19-13-8-6-11-7-9-14(18(21)22)16(15(11)10-13)17(20)12-4-2-1-3-5-12/h1-10H,(H,21,22) |
InChI-Schlüssel |
YLIUCAQSHLOQND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC3=C2C=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


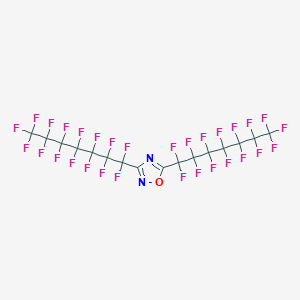
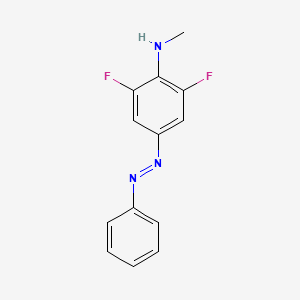
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
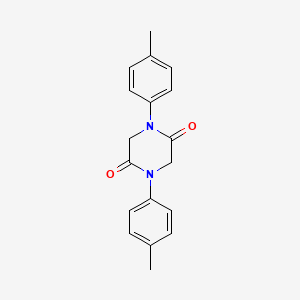
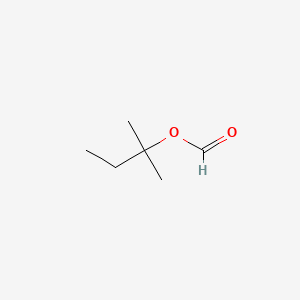
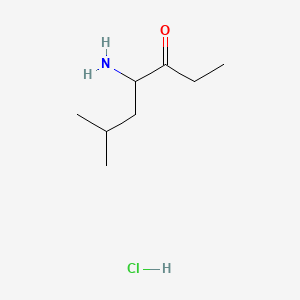
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
